molecular formula C21H19ClFN2O3PS B3042845 1-(3-Chloro-4-fluorophenyl)-3-(1-diphenoxyphosphorylethyl)thiourea CAS No. 680214-47-5

1-(3-Chloro-4-fluorophenyl)-3-(1-diphenoxyphosphorylethyl)thiourea

Cat. No. B3042845
CAS RN: 680214-47-5
M. Wt: 464.9 g/mol
InChI Key: BQXDTODOXXDGLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-4-fluorophenyl)-3-(1-diphenoxyphosphorylethyl)thiourea, commonly known as CCT, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. CCT belongs to the class of thiourea derivatives and is known to possess a unique chemical structure that makes it an attractive candidate for drug design and development.

Mechanism of Action

The mechanism of action of CCT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. CCT has been shown to inhibit the activity of protein kinase C (PKC) and phosphodiesterase (PDE), which are involved in cell signaling and regulation. CCT has also been shown to inhibit the activation of NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
CCT has been shown to have a wide range of biochemical and physiological effects in various cell types and tissues. In cancer cells, CCT has been shown to induce apoptosis and cell cycle arrest by regulating the expression of various genes and proteins. In immune cells, CCT has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neuronal cells, CCT has been shown to protect against oxidative stress and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

CCT has several advantages for lab experiments, including its high purity and stability, easy synthesis, and low toxicity. However, CCT also has some limitations, including its poor solubility in water and limited availability from commercial sources.

Future Directions

There are several future directions for the research and development of CCT. One potential direction is to further investigate the mechanism of action of CCT and its potential targets in various diseases. Another direction is to explore the use of CCT in combination with other drugs or therapies for enhanced efficacy. Additionally, further studies are needed to optimize the synthesis and formulation of CCT for improved solubility and bioavailability.

Scientific Research Applications

CCT has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, CCT has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has also shown that CCT can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurological disorders, CCT has been shown to protect against oxidative stress and reduce neuroinflammation.

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(1-diphenoxyphosphorylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN2O3PS/c1-15(24-21(30)25-16-12-13-20(23)19(22)14-16)29(26,27-17-8-4-2-5-9-17)28-18-10-6-3-7-11-18/h2-15H,1H3,(H2,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXDTODOXXDGLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(NC(=S)NC1=CC(=C(C=C1)F)Cl)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN2O3PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-fluorophenyl)-3-(1-diphenoxyphosphorylethyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chloro-4-fluorophenyl)-3-(1-diphenoxyphosphorylethyl)thiourea
Reactant of Route 2
Reactant of Route 2
1-(3-Chloro-4-fluorophenyl)-3-(1-diphenoxyphosphorylethyl)thiourea
Reactant of Route 3
Reactant of Route 3
1-(3-Chloro-4-fluorophenyl)-3-(1-diphenoxyphosphorylethyl)thiourea
Reactant of Route 4
1-(3-Chloro-4-fluorophenyl)-3-(1-diphenoxyphosphorylethyl)thiourea
Reactant of Route 5
1-(3-Chloro-4-fluorophenyl)-3-(1-diphenoxyphosphorylethyl)thiourea
Reactant of Route 6
1-(3-Chloro-4-fluorophenyl)-3-(1-diphenoxyphosphorylethyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.